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molecular formula C3H6KO2 B1260437 Potassium propionate CAS No. 327-62-8

Potassium propionate

Cat. No. B1260437
M. Wt: 113.18 g/mol
InChI Key: WEQIKOGPPFEIPX-UHFFFAOYSA-N
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Patent
US05891921

Procedure details

0.4 mole of potassium propionate and 0.4 mole of 80% didecyldimethylammonium chloride in solid form were mixed in a flask. The mixture was heated to 60° C.-80° C. and held for 2 hours.
Name
potassium propionate
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[K+].[Cl-].[CH2:8]([N+:18]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])([CH3:20])[CH3:19])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[CH2:21]([N+:18]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])([CH3:20])[CH3:19])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30] |f:0.1,2.3,4.5|

Inputs

Step One
Name
potassium propionate
Quantity
0.4 mol
Type
reactant
Smiles
C(CC)(=O)[O-].[K+]
Name
Quantity
0.4 mol
Type
reactant
Smiles
[Cl-].C(CCCCCCCCC)[N+](C)(C)CCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60° C.-80° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CC)(=O)[O-].C(CCCCCCCCC)[N+](C)(C)CCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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